N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.38. The purity is usually 95%.
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Biological Activity
N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have shown that derivatives of imidazole and triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 4 µg/mL |
Compound B | Escherichia coli | 8 µg/mL |
N-methyl-2... | Pseudomonas aeruginosa | 16 µg/mL |
The MIC values indicate that the compound exhibits moderate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Properties
Triazole derivatives have been reported to possess anticancer activities through various mechanisms including apoptosis induction and cell cycle arrest. The compound has shown promising results in preliminary studies against cancer cell lines.
Case Study: Anticancer Activity
In a study involving human lung cancer cells (A549), the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 25 µM. This suggests that it may inhibit tumor growth through mechanisms that warrant further exploration .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Interference with DNA Synthesis : The compound may disrupt DNA replication in rapidly dividing cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound is still under investigation. Initial studies indicate moderate bioavailability and a half-life suitable for therapeutic applications. However, toxicity assessments are necessary to determine safe dosage ranges.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~52% |
Half-life | 4 hours |
Toxicity (LD50) | >1000 mg/kg |
Properties
IUPAC Name |
N-methyl-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-10-3-5-11(6-4-10)18-7-8-19-13(18)16-17-14(19)21-9-12(20)15-2/h3-6H,7-9H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNQGEMZSQCNEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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